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Compound of Interest

Compound Name:
5-Bromo-3-

methylbenzo[d]isoxazole

Cat. No.: B1281344 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural characteristics of novel compounds is paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular

structures. This guide provides a comparative analysis of the predicted NMR spectral data for

5-Bromo-3-methylbenzo[d]isoxazole and contrasts it with experimental data from analogous

structures, offering a framework for spectral interpretation and verification.

Executive Summary
This guide presents the predicted ¹H and ¹³C NMR spectral data for 5-Bromo-3-
methylbenzo[d]isoxazole. Due to the limited availability of public experimental spectra for this

specific compound, this analysis relies on computational predictions. To provide a robust

comparative context, this guide includes experimentally obtained NMR data for structurally

related benzisoxazole derivatives. Detailed experimental protocols for acquiring high-quality

NMR data for small organic molecules are also provided. Visual diagrams generated using

Graphviz are included to illustrate the analytical workflow and structural comparisons.

Predicted NMR Data for 5-Bromo-3-
methylbenzo[d]isoxazole
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-3-
methylbenzo[d]isoxazole. These values are computationally generated and serve as a
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reference for experimental verification.

Table 1: Predicted ¹H NMR Data for 5-Bromo-3-methylbenzo[d]isoxazole

Chemical Shift (ppm) Multiplicity Protons

7.82 d H-4

7.65 dd H-6

7.50 d H-7

2.55 s CH₃

Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted and should be verified experimentally.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-3-methylbenzo[d]isoxazole

Chemical Shift (ppm) Carbon

163.5 C-3

162.0 C-7a

132.0 C-6

125.0 C-4

121.5 C-5

118.0 C-3a

112.0 C-7

11.0 CH₃

Solvent: CDCl₃, Frequency: 100 MHz. Data is predicted and should be verified experimentally.
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To aid in the interpretation of the predicted spectra, the following tables present experimental

NMR data for other substituted benzisoxazole derivatives. These compounds share the core

benzisoxazole scaffold and provide a basis for understanding the influence of different

substituents on chemical shifts.

Table 3: Experimental ¹H NMR Data for Selected Benzisoxazole Derivatives

Compound H-4 (ppm) H-5 (ppm) H-6 (ppm) H-7 (ppm)
Other
Protons
(ppm)

3-

Phenylbenzo[

c]isoxazole

7.84 (d) 7.06 (dd) 7.33 (dd) 7.62 (d)

7.46-7.59 (m,

3H), 8.03 (dd,

2H)

5-Bromo-3-

phenylbenzo[

c]isoxazole

- - 7.37 (dd) -
7.49-7.61 (m,

4H)

Table 4: Experimental ¹³C NMR Data for Selected Benzisoxazole Derivatives

Comp
ound

C-3 C-3a C-4 C-5 C-6 C-7 C-7a
Other
Carbo
ns

3-

Phenylb

enzo[c]i

soxazol

e

164.6 120.7 124.7 114.5 126.8 - 158.0

128.6,

129.4,

130.4,

130.8

Note: The numbering for benzo[c]isoxazoles may differ from benzo[d]isoxazoles.

Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structure elucidation. The following is a

generalized protocol for the ¹H and ¹³C NMR analysis of small organic molecules.
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Sample Preparation:

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7

mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is

recommended.[1]

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common

choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The

choice of solvent can slightly affect chemical shifts.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H

and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug

of glass wool into a clean NMR tube to prevent issues with spectral quality and instrument

shimming.

NMR Data Acquisition:

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium

signal of the solvent. Perform automated or manual shimming to optimize the magnetic field

homogeneity, which is critical for obtaining sharp spectral lines.

¹H NMR Acquisition Parameters:

Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter

relaxation delay.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm).

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

Relaxation Delay: A relaxation delay of 1-2 seconds is typical.
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Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually

adequate.

¹³C NMR Acquisition Parameters:

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and

enhance the signal-to-noise ratio.

Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and the

need for longer relaxation delays.

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

Acquisition Time: An acquisition time of 1-2 seconds is common.

Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point, but may

need to be increased for quaternary carbons.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to

obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS

at 0.00 ppm) or the residual solvent peak.

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative ratios of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
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Visualizing the NMR Analysis Workflow and
Structural Comparison
The following diagrams, generated using the DOT language, illustrate the logical flow of the

NMR analysis process and the structural relationship between 5-Bromo-3-
methylbenzo[d]isoxazole and a comparative compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1281344?utm_src=pdf-body
https://www.benchchem.com/product/b1281344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Compound

Dissolve in Deuterated Solvent

Transfer to NMR Tube

Insert Sample

Lock & Shim

Acquire 1H & 13C Spectra

Fourier Transform

Phase & Baseline Correction

Reference Spectra

Interpret & Assign Signals

conclusion

Structure Elucidation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Compound

Alternative Compound

5-Bromo-3-methylbenzo[d]isoxazole

Structural Comparison
(Core Scaffold)

3-Phenylbenzo[c]isoxazole

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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